Z-Lys(boc)-osu
Description
Z-Lys(Boc)-OSu (CAS: 3338-34-9) is an N-hydroxysuccinimide (OSu) ester derivative of Nα-benzyloxycarbonyl (Z)- and Nε-tert-butoxycarbonyl (Boc)-protected L-lysine. Its molecular formula is C₂₃H₃₁N₃O₈, with a molecular weight of 477.51 g/mol . This compound is widely used in peptide synthesis as an activated intermediate for introducing lysine residues with orthogonal protection. The Z group protects the α-amino group, while the Boc group shields the ε-amino group, enabling selective deprotection during solid-phase or solution-phase peptide assembly .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O8/c1-23(2,3)33-21(30)24-14-8-7-11-17(20(29)34-26-18(27)12-13-19(26)28)25-22(31)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFVVSXVXQRYFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80318731 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-[(benzyloxy)carbonyl]-N~6~-(tert-butoxycarbonyl)lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3338-34-9 | |
| Record name | NSC334373 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-[(benzyloxy)carbonyl]-N~6~-(tert-butoxycarbonyl)lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Orthogonal Protection Strategy
The synthesis of Z-Lys(Boc)-OSu requires sequential protection of lysine’s α- and ε-amino groups. The Z group (benzyloxycarbonyl) selectively protects the α-amino group under alkaline conditions (pH 10–11), while the Boc (tert-butyloxycarbonyl) group is introduced at the ε-position under mildly acidic conditions to prevent premature deprotection. This orthogonal approach minimizes side reactions, such as diacylation or intramolecular cyclization, which are common in unprotected lysine derivatives.
Role of the N-Hydroxysuccinimide Ester
The OSu ester activates the carboxyl group for nucleophilic acyl substitution, enabling efficient peptide bond formation without racemization. Its stability in aprotic solvents (e.g., dimethylformamide, acetonitrile) facilitates storage and handling.
Stepwise Synthesis of this compound
Protection of the α-Amino Group with Z-Cl
The initial step involves reacting L-lysine with benzyl chloroformate (Z-Cl) in a biphasic system (1,4-dioxane/water) under alkaline conditions (pH 10.5, Na₂CO₃):
Reaction Conditions
-
Solvent: 1,4-dioxane/water (7:4 v/v)
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Temperature: 20°C
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Stoichiometry: 1.1 equiv Z-Cl per lysine
The pH is maintained at 10–11 to ensure selective acylation of the α-amino group. Excess Z-Cl is quenched with ethyl acetate, and the product (Z-Lys-OH) is extracted into the organic phase after acidification to pH 2–3.
Protection of the ε-Amino Group with Boc-Anhydride
The ε-amino group of Z-Lys-OH is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP):
Reaction Conditions
Activation of the Carboxyl Group as OSu Ester
The carboxyl group of Z-Lys(Boc)-OH is activated using N-hydroxysuccinimide (HOSu) and a carbodiimide coupling agent (e.g., dicyclohexylcarbodiimide, DCC):
Reaction Conditions
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Solvent: Dichloromethane (DCM)
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Stoichiometry: 1.2 equiv HOSu, 1.1 equiv DCC
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Temperature: 0°C → 4 hours at room temperature
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Workup: Filter to remove dicyclohexylurea, concentrate under reduced pressure
Optimization of Reaction Parameters
Solvent Selection for Differential Protection
Comparative studies highlight solvent effects on protection efficiency:
| Solvent System | α-Amino Protection Yield | ε-Amino Protection Yield |
|---|---|---|
| 1,4-Dioxane/water | 99% | N/A |
| THF | N/A | 85–90% |
| DMF | <70% (due to side reactions) | <80% |
Polar aprotic solvents (THF, DMF) enhance Boc protection kinetics but may solubilize byproducts, complicating purification.
pH Control During Z-Protection
Maintaining pH 10–11 during Z-Cl addition is critical to prevent:
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Over-acylation: Multiple Z groups attaching to lysine’s α- and ε-positions.
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Hydrolysis of Z-Cl: Competing reaction with water reducing yield.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR of this compound (CDCl₃, 400 MHz):
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δ 7.33–7.27 ppm: Multiplet (10H, Z-group aromatic protons).
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δ 5.07–5.04 ppm: Doublet (4H, Z-group CH₂).
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δ 2.84 ppm: Singlet (4H, OSu ring protons).
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δ 1.44 ppm: Singlet (9H, Boc-group tert-butyl).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% with retention time = 12.3 min.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Z-Lys(boc)-osu undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a carbonyl group.
Reduction: Reducing agents can be used to convert the carbonyl group back into an amino group.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with benzyl chloroformate followed by hydrochloric acid results in the removal of the Ne-benzylidene protection .
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Boc Group | Protects the alpha-amino group |
| Z Group | Protects the epsilon-amino group |
| OSu Group | Reactive moiety for amide bond formation |
Peptide Synthesis
Z-Lys(boc)-osu is a crucial building block in solid-phase peptide synthesis (SPPS). Its dual protection strategy allows for selective incorporation of lysine residues into peptides while maintaining stability during reactions.
Key Benefits:
- Facilitates the formation of stable amide bonds with nucleophiles.
- Prevents unwanted side reactions due to protective groups.
Histone Deacetylase Modulation
Research indicates that this compound interacts specifically with histone deacetylases (HDACs), influencing their activity and thereby affecting cellular processes such as gene expression.
Mechanism of Action:
- The compound inhibits HDAC activity, leading to increased acetylation of histones, which can promote gene expression associated with tumor suppression.
This compound has shown significant biological activity through its modulation of histone acetylation levels in various cellular contexts. This can impact:
- Gene regulation
- Cellular signaling pathways involved in growth and differentiation
Uniqueness
The combination of dual protection and the reactive OSu group makes this compound particularly effective for peptide synthesis while ensuring stability during reactions.
Histone Acetylation Studies
In vitro studies have demonstrated that this compound effectively increases histone acetylation levels in cultured cells. This leads to enhanced transcription of genes associated with cell cycle regulation and apoptosis, presenting potential therapeutic avenues for cancer treatment.
Peptide Synthesis Applications
Research has shown that this compound is invaluable in SPPS, enabling efficient construction of peptides necessary for therapeutic applications. Its use has been documented in synthesizing biologically active peptides that can modulate various physiological responses.
Cancer Therapeutics
Studies highlight the potential of HDAC inhibitors like this compound in treating cancers characterized by dysregulated acetylation. By restoring normal gene expression patterns disrupted by aberrant acetylation, this compound may facilitate tumor suppression.
Mechanism of Action
The mechanism of action of Z-Lys(boc)-osu involves the protection of the amino group in lysine. By blocking the amino group, it prevents unwanted side reactions during peptide synthesis, ensuring the correct sequence of amino acids. The molecular targets and pathways involved in this process are primarily related to the synthesis and assembly of peptides and proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Analogues
The following compounds share structural or functional similarities with Z-Lys(Boc)-OSu:
2.3 Physicochemical Properties
| Property | This compound | Z-Lys(Z)-OSu | Boc-Lys(Z)-OSu |
|---|---|---|---|
| Melting Point (°C) | 147–149 | 101–105 | 86–88 |
| Density (g/cm³) | 1.27 | - | - |
| Refractive Index | 1.557 | - | - |
| LogP (Predicted) | 3.2 | 4.1 | 3.8 |
Research Findings and Challenges
Side Reactions :
Solvent Compatibility :
- DMF and THF are optimal for this compound activation, while DCM is less effective due to poor solubility .
Biological Activity
Z-Lys(boc)-osu, also known as Boc-Lys(Z)-OSu, is a derivative of the amino acid lysine that plays a crucial role in peptide synthesis and exhibits significant biological activity, particularly through its interactions with histone deacetylases (HDACs). This article explores the compound's biological properties, mechanisms of action, and its implications in therapeutic applications, supported by research findings and data.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C23H31N3O8
- Molecular Weight : Approximately 477.51 g/mol
- CAS Number : 3338-34-9
- Melting Point : 108-115 ºC
- Density : 1.3±0.1 g/cm³
The compound features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a benzyloxycarbonyl (Z) protecting group on the epsilon-amino group, along with an N-hydroxysuccinimide (OSu) ester functionality that enhances its reactivity in peptide synthesis .
This compound primarily acts as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from lysine residues on proteins, leading to transcriptional repression. By inhibiting these enzymes, this compound can increase the acetylation status of histones and other proteins, thereby influencing gene expression and various cellular processes:
- Gene Regulation : Increased histone acetylation can lead to enhanced transcription of genes associated with cell cycle regulation and apoptosis.
- Cell Signaling : The modulation of acetylation can affect signaling pathways critical for cell survival and differentiation .
Biological Activity
Research has demonstrated that this compound can significantly affect cellular functions:
- Inhibition of Cancer Cell Growth : Studies indicate that compounds similar to this compound can induce apoptosis in cancer cell lines by activating caspases and disrupting survival signaling pathways such as the Akt pathway .
- Therapeutic Implications : The ability to modulate HDAC activity suggests potential applications in cancer therapy, particularly for tumors where acetylation status is disrupted .
Study 1: HDAC Inhibition in Osteosarcoma
A study investigated the effects of HDAC inhibitors, including derivatives like this compound, on osteosarcoma cell lines. Results showed that treatment with these inhibitors led to:
- Increased Apoptosis : Enhanced caspase-3/7 activity was observed post-treatment.
- Synergistic Effects with Chemotherapy : Combining HDAC inhibitors with doxorubicin resulted in significantly reduced cell viability compared to either treatment alone .
Study 2: Effects on Gene Expression
Another research effort focused on the modulation of gene expression profiles following treatment with this compound. Key findings included:
- Altered Expression of Cell Cycle Regulators : Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic factors were noted.
- Impact on Histone Modifications : Western blot analyses confirmed increased acetylation levels on histones H3 and H4 following treatment .
Comparative Analysis
The following table summarizes this compound alongside similar compounds in terms of structure and biological activity:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| This compound | 3338-34-9 | Dual protection (Boc & Z), reactive OSu group | HDAC inhibition, promotes apoptosis |
| N-Boc-Lysine | 34404-36-9 | Basic lysine derivative | Limited biological activity |
| Z-Lys-OH | 34404-36-8 | Lysine derivative without OSu | Minimal interaction with HDACs |
| Boc-Ala-OSu | 34404-36-7 | Alanine derivative with OSu activation | Similar HDAC inhibitory properties |
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Z-Lys(Boc)-OSu, and how do they influence its handling in peptide synthesis?
- Answer : this compound (CAS 3338-34-9) has a molecular formula of C₂₃H₃₁N₃O₈ and a molecular weight of 477.5 g/mol. Its density (1.27 g/cm³) and refractive index (1.557) suggest stability under standard storage conditions. These properties necessitate anhydrous handling to prevent hydrolysis of the active N-hydroxysuccinimide (OSu) ester. Its solubility in polar aprotic solvents (e.g., DMF or DCM) is critical for coupling reactions .
Q. How does the Boc protecting group in this compound enhance selectivity during lysine residue modification?
- Answer : The Boc (tert-butoxycarbonyl) group on the ε-amino side chain of lysine prevents unintended side reactions (e.g., acylation or oxidation) during peptide elongation. This orthogonal protection allows sequential deprotection under mild acidic conditions (e.g., TFA) without disrupting the Z-group (benzyloxycarbonyl) on the α-amino group, ensuring site-specific functionalization .
Q. What are standard protocols for activating this compound in peptide bond formation?
- Answer : The OSu ester is pre-activated for nucleophilic attack by amines. In solution-phase synthesis, reactions are typically conducted at 0–10°C in DMF with a condensing agent like dicyclohexylcarbodiimide (DCC). Yields >90% are achievable when coupling with primary amines (e.g., hexamethylenediamine), followed by catalytic hydrogenolysis (10% Pd/C) for Z-group removal .
Advanced Research Questions
Q. How can researchers optimize this compound coupling efficiency in sterically hindered peptide sequences?
- Answer : Steric hindrance reduces reaction efficiency. Strategies include:
- Solvent optimization : Using DCM:DMF (1:1) to balance solubility and reactivity.
- Temperature modulation : Prolonged reaction times at 4°C improve yields.
- Additives : HOBt (1-hydroxybenzotriazole) reduces racemization.
Validation via ¹H-NMR or RP-HPLC is recommended to confirm diastereomeric purity .
Q. What analytical techniques are most effective for detecting impurities or side products in this compound-mediated syntheses?
- Answer :
| Technique | Application |
|---|---|
| RP-HPLC | Purity assessment (>95% homogeneity) |
| ¹³C-NMR | Confirming Boc/Z-group integrity |
| MALDI-TOF MS | Identifying truncated peptides |
| Discrepancies in expected vs. observed molecular weights often arise from incomplete deprotection or hydrolysis of the OSu ester . |
Q. How do researchers resolve contradictions in reported reaction yields for this compound under varying conditions?
- Answer : Yield discrepancies (e.g., 77% vs. 92% in similar steps) may stem from:
- Moisture sensitivity : Trace water hydrolyzes the OSu ester, reducing active reagent availability.
- Catalyst activity : Pd/C aging affects hydrogenolysis efficiency.
Systematic replication with controlled anhydrous conditions and fresh catalysts is advised. Statistical tools like ANOVA can isolate variables .
Q. What are the stability limits of this compound under long-term storage, and how can degradation be mitigated?
- Answer : The compound is hygroscopic and degrades above 25°C. Stability
Methodological Considerations
- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses, e.g., exploring this compound in novel solid-phase vs. solution-phase hybrid systems .
- Data Interpretation : Cross-validate NMR and HPLC results to distinguish between synthetic artifacts and true intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
